Descurainolide B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

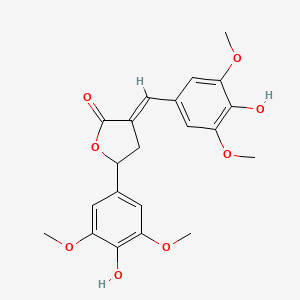

Descurainolide B, also known as this compound, is a useful research compound. Its molecular formula is C21H22O8 and its molecular weight is 402.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Descurainolide B has shown significant cytotoxic activity against multiple human cancer cell lines, including those from lung, liver, colon, prostate, ovary, skin, and stomach cancers. Studies indicate that it may serve as a potential candidate for cancer therapy due to its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of various signaling pathways that regulate cell proliferation and survival .

Respiratory Health

Research highlights this compound's role as a bronchodilator. It exhibits synergistic effects with ephedrine, enhancing bronchodilation through the β2-adrenergic receptor/cyclic adenosine monophosphate (β2AR/cAMP) signaling pathway. This property positions this compound as a promising agent for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting smooth muscle relaxation in the airways .

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing inflammatory diseases. The compound's anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit inflammatory mediators .

Cancer Cell Line Studies

In vitro studies have documented the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Lung Cancer : A study demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells, indicating its potential as an anticancer agent .

- Colon Cancer : Another study reported similar findings with HCT116 colon cancer cells, where treatment with this compound led to increased apoptosis rates compared to control groups .

Respiratory Function Improvement

A clinical trial involving patients with asthma showed that the administration of this compound resulted in improved lung function metrics and reduced frequency of asthma attacks when used alongside conventional bronchodilators .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines | Significant cytotoxicity observed in multiple studies |

| Respiratory Health | Acts as a bronchodilator | Synergistic effects with ephedrine noted |

| Anti-inflammatory | Inhibits nitric oxide production | Modulates cytokine levels effectively |

Analyse Chemischer Reaktionen

Rhodium-Catalyzed Allylic Substitution

A pivotal reaction in the synthesis of descurainolide derivatives involves rhodium-catalyzed allylic substitution . This method enables stereoselective construction of the lactone scaffold using lignin-derived precursors. For example:

-

Substrates : Allylic carbonates (e.g., (±)-14b) derived from aromatic keto-alcohols.

-

Catalysts : RhCl(PPh₃)₃ (5 mol%) with P(OMe)₃ (20 mol%).

-

Conditions : THF at 40°C, yielding enantioenriched allylic alcohols (e.g., (±)-16) in 87% yield .

This reaction’s regioselectivity is critical for accessing anti- and syn-diastereomers of descurainolide analogs .

Iodolactonization

Iodolactonization is employed to cyclize linear precursors into the lactone core:

-

Substrate : Unsaturated acids (e.g., (±)-17).

-

Reagents : I₂ in MeCN.

-

Outcome : Forms iodolactones (e.g., (±)-18) with 85% yield , pivotal for constructing the bicyclic framework .

Lactone Ring Stability and Reactivity

The lactone ring undergoes selective transformations:

-

Hydrolysis : Under basic conditions (e.g., NaOH/MeOH), the lactone opens to form carboxylates, which can be re-cyclized .

-

Reduction : NaBH₄ selectively reduces α,β-unsaturated carbonyl systems without disrupting the aromatic ring .

Carbonyl Group Modifications

The conjugated carbonyl group participates in:

-

Nucleophilic Additions : Malonate esters add via rhodium-catalyzed allylic alkylation .

-

Reductive Amination : Converts keto intermediates into amino acid derivatives for peptide synthesis .

Comparative Reaction Analysis with Structural Analogs

Mechanistic Insights

Eigenschaften

Molekularformel |

C21H22O8 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

(3E)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C21H22O8/c1-25-15-6-11(7-16(26-2)19(15)22)5-13-10-14(29-21(13)24)12-8-17(27-3)20(23)18(9-12)28-4/h5-9,14,22-23H,10H2,1-4H3/b13-5+ |

InChI-Schlüssel |

KZSJWQVXQDYKAN-WLRTZDKTSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/2\CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1O)OC)C=C2CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC |

Synonyme |

descurainolide B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.